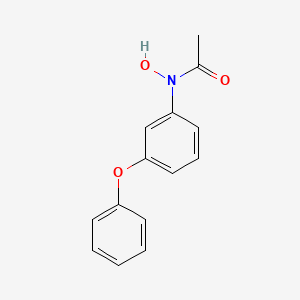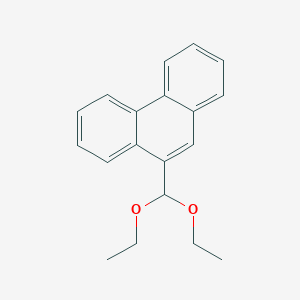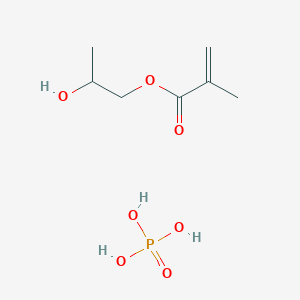
2-Hydroxypropyl 2-methylprop-2-enoate;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is a derivative of 2-propenoic acid and is characterized by the presence of both hydroxypropyl and phosphoric acid groups. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropyl 2-methylprop-2-enoate;phosphoric acid typically involves the esterification of 2-propenoic acid with 2-hydroxypropyl alcohol in the presence of a phosphoric acid catalyst . The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industry standards for purity and performance .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxypropyl 2-methylprop-2-enoate;phosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxypropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Applications De Recherche Scientifique
2-Hydroxypropyl 2-methylprop-2-enoate;phosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and diagnostic agents.
Mécanisme D'action
The mechanism of action of 2-Hydroxypropyl 2-methylprop-2-enoate;phosphoric acid involves its interaction with various molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the phosphoric acid group can participate in phosphorylation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxypropyl methacrylate: Similar in structure but lacks the phosphoric acid group.
2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group instead of hydroxypropyl.
2-Hydroxypropyl acrylate: Similar but with an acrylate group instead of methacrylate.
Uniqueness
2-Hydroxypropyl 2-methylprop-2-enoate;phosphoric acid is unique due to the presence of both hydroxypropyl and phosphoric acid groups, which confer distinct chemical and biological properties. This dual functionality makes it particularly valuable in applications requiring both adhesion and biocompatibility .
Propriétés
Numéro CAS |
93615-83-9 |
|---|---|
Formule moléculaire |
C7H15O7P |
Poids moléculaire |
242.16 g/mol |
Nom IUPAC |
2-hydroxypropyl 2-methylprop-2-enoate;phosphoric acid |
InChI |
InChI=1S/C7H12O3.H3O4P/c1-5(2)7(9)10-4-6(3)8;1-5(2,3)4/h6,8H,1,4H2,2-3H3;(H3,1,2,3,4) |
Clé InChI |
HTERRGWTYFKXOF-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)C(=C)C)O.OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


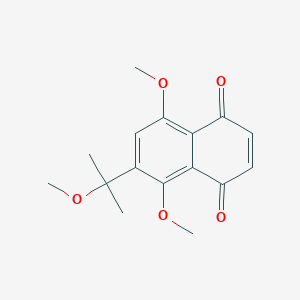
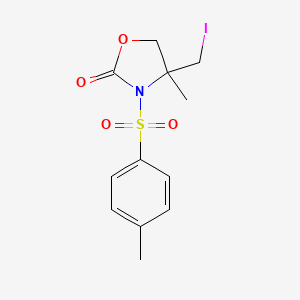
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)
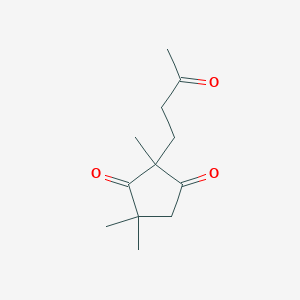
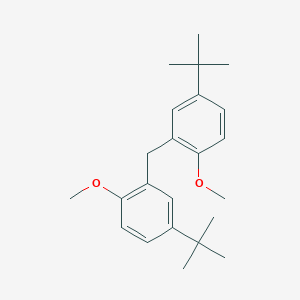
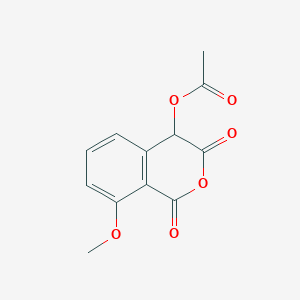
![2-[(2-Methyloxiran-2-yl)methyl]oxolane](/img/structure/B14344909.png)
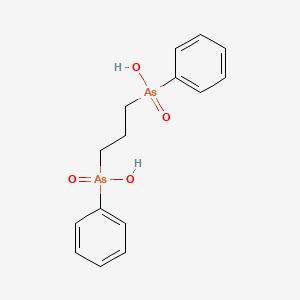
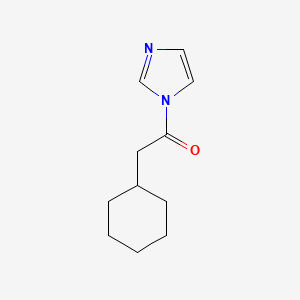
![2-Propenamide, 2-[(diethylamino)methyl]-N,N-diethyl-](/img/structure/B14344933.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-](/img/structure/B14344938.png)
